Ethyl 2-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoacetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring would add a level of rigidity to the structure, while the ether and ester groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The oxadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ester and ether groups could potentially make the compound somewhat soluble in polar solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a methoxyphenoxy group, which is often found in bioactive compounds that bind to various receptors . .
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the methoxy group could enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, if it targets a receptor involved in signal transduction, it could impact the downstream signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. The presence of the ethyl ester group could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. It could potentially modulate cellular functions, induce or inhibit signal transduction pathways, or impact gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of competing ligands .
Properties
IUPAC Name |
ethyl 2-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-3-22-15(20)14(19)16-8-13-17-12(18-24-13)9-23-11-6-4-10(21-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKFSMMGZBZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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